Branaplam

説明

This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 3 investigational indications.

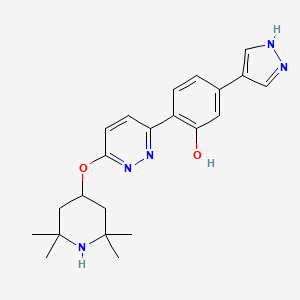

Structure

2D Structure

3D Structure

特性

IUPAC Name |

5-(1H-pyrazol-4-yl)-2-[6-(2,2,6,6-tetramethylpiperidin-4-yl)oxypyridazin-3-yl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27N5O2/c1-21(2)10-16(11-22(3,4)27-21)29-20-8-7-18(25-26-20)17-6-5-14(9-19(17)28)15-12-23-24-13-15/h5-9,12-13,16,27-28H,10-11H2,1-4H3,(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STWTUEAWRAIWJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(CC(N1)(C)C)OC2=NN=C(C=C2)C3=C(C=C(C=C3)C4=CNN=C4)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801337133 | |

| Record name | Branaplam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801337133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

393.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1562338-42-4 | |

| Record name | LMI 070 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1562338-42-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Branaplam [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1562338424 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Branaplam | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14918 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Branaplam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801337133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BRANAPLAM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P12R69543A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

branaplam mechanism of action in spinal muscular atrophy

An In-depth Technical Guide to the Mechanism of Action of Branaplam in Spinal Muscular Atrophy

Executive Summary

This compound (formerly LMI070, NVS-SM1) is an orally bioavailable, brain-penetrant small molecule developed as a splicing modulator for the treatment of Spinal Muscular Atrophy (SMA). SMA is a debilitating neuromuscular disorder caused by insufficient levels of the Survival Motor Neuron (SMN) protein. While the SMN1 gene is deleted or mutated, a nearly identical gene, SMN2, is present but predominantly produces a truncated, non-functional SMN protein due to the exclusion of exon 7 during pre-mRNA splicing. This compound corrects this splicing defect. Its mechanism of action is centered on the stabilization of the U1 small nuclear ribonucleoprotein (snRNP) complex at the weak 5' splice site of SMN2 exon 7. This enhancement of spliceosome recognition promotes the inclusion of exon 7, leading to an increased production of full-length, functional SMN protein. Preclinical studies in severe SMA mouse models demonstrated that this compound treatment increased SMN protein levels in the central nervous system, improved motor function, and significantly extended survival.[1][2] Although its development for SMA was discontinued due to a rapidly evolving treatment landscape, the study of this compound has provided a foundational understanding of small molecule-mediated splice correction.[3][4]

The Molecular Basis of Spinal Muscular Atrophy and the Therapeutic Target

Spinal Muscular Atrophy is caused by a deficiency of the SMN protein, which is critical for the survival and function of motor neurons.[1] Humans have two genes that code for the SMN protein: SMN1 and SMN2. In most SMA patients, the SMN1 gene is deleted or contains loss-of-function mutations.[2] The SMN2 gene, often referred to as a "backup" gene, differs from SMN1 by a single, critical C-to-T nucleotide transition within exon 7.[3] This change disrupts an exonic splicing enhancer, weakening the 5' splice site (5'ss) of exon 7. Consequently, the spliceosome frequently skips exon 7, leading to the production of a truncated and unstable protein (SMNΔ7) that is rapidly degraded.[1][3] Only a small fraction (~10-15%) of transcripts from the SMN2 gene are correctly spliced to produce full-length, functional SMN protein.[1] Therefore, therapeutic strategies for SMA have focused on increasing the amount of functional SMN protein produced from the SMN2 gene. This compound was designed as a small molecule that could orally and systemically correct SMN2 splicing.

Core Mechanism of Action: Stabilization of the U1 snRNP Splicing Complex

This compound is a pyridazine derivative that functions as a highly potent and selective SMN2 splicing modulator.[5][6] Its primary mechanism is to enhance the inclusion of exon 7 into the final SMN2 mRNA transcript. It achieves this by directly interacting with the splicing machinery at the pre-mRNA level.

The core molecular action of this compound is the stabilization of the interaction between the U1 snRNP—the first component of the spliceosome to recognize a 5' splice site—and the SMN2 pre-mRNA.[2][5][7] By binding to a pocket formed at the interface of the U1 snRNP and the SMN2 pre-mRNA, this compound reinforces the recognition of the weak exon 7 5' splice site.[7][8] This stabilization effectively increases the binding affinity of U1 snRNP for this site, ensuring that the spliceosome correctly identifies and includes exon 7 during the splicing process.[5][7] This mechanism represents a sequence-selective modulation of splicing, converting the inefficiently spliced SMN2 gene into a robust producer of full-length SMN protein.[5]

Quantitative Data Summary

This compound was identified and optimized from a high-throughput screen, demonstrating potent activity both in vitro and in vivo. The following tables summarize the key quantitative data from preclinical studies.

Table 1: In Vitro Activity of this compound and its Precursor

| Compound | Assay | Target/Cell Line | Parameter | Value | Fold Increase | Reference |

| Hit Compound 2 | SMN2 Reporter | NSC34 Cells | EC50 | 3.5 µM | 17x vs. DMSO | [2] |

| Hit Compound 2 | SMN Protein ELISA | SMNΔ7 Mouse Myoblasts | EC50 | 0.6 µM | 2.5x | [2] |

| Hit Compound 2 | SMN Protein ELISA | Human SMA Patient Fibroblasts | - | - | 1.5x | [2] |

| This compound | SMN Splicing Modulation | - | EC50 | 20 nM | - | [6] |

| This compound (Cmpd 8) | SMN Protein ELISA | SMNΔ7 Mouse Myoblasts | EC50 | 31 nM | 3.1x | [2] |

| This compound | hERG Inhibition | - | IC50 | 6.3 µM | - | [6] |

Table 2: In Vivo Efficacy of this compound in the SMNΔ7 Mouse Model

| Dose (mg/kg/day, oral) | Dosing Regimen | Mean Brain Concentration (4h post-dose) | Outcome | Reference |

| 1, 3, 10, 30 | Daily from PND 3 for 10 days | 1.55 µM (at 1 mg/kg) | Concentration-dependent increase in brain SMN protein | [2] |

| 30 | Daily from PND 3 for 10 days | 61.7 µM | Plateau in SMN protein levels suggested maximal effect | [2] |

| 0.03, 0.1, 0.3, 1, 3 | Daily from PND 3 | Not Reported | Dose-dependent improvement in body weight and extended lifespan | [6] |

| 3, 10 | Daily from PND 3 | Not Reported | Similar efficacy in extending survival vs. vehicle | [2] |

| 30 | Daily from PND 3 | Not Reported | Reduced survival, suggesting potential tolerability issues at high dose | [2] |

Experimental Protocols

The discovery and characterization of this compound involved a series of key experiments, from high-throughput screening to in vivo efficacy studies. The methodologies are summarized below.

High-Throughput Screening for SMN2 Splicing Modulators

The discovery of this compound originated from a large-scale screening campaign to identify small molecules that could increase the inclusion of SMN2 exon 7.[2][5]

-

Screening Platform: A motor neuron-like cell line (NSC34) was engineered to stably express a dual SMN2 minigene reporter system.[2][9]

-

Inclusion Reporter: Expressed luciferase in-frame only when exon 7 was included.

-

Exclusion Reporter: Expressed luciferase in-frame only when exon 7 was excluded.

-

-

Protocol Summary:

-

Approximately 1.4 million compounds were screened using this dual-reporter system.[5]

-

Hits were defined as compounds that caused complementary changes: an increase in the inclusion reporter signal and a decrease in the exclusion reporter signal.[2]

-

Initial hits were validated for dose-responsiveness and confirmation of the desired splicing activity using quantitative PCR (qPCR) to directly measure full-length and Δ7 SMN2 mRNA levels.[2]

-

SMN Protein Quantification via ELISA

A critical secondary assay was the direct measurement of SMN protein levels to confirm that the observed splicing correction translated into increased functional protein.[2]

-

Assay Type: Sandwich Enzyme-Linked Immunosorbent Assay (ELISA).[10]

-

Cell Lines/Tissues: SMNΔ7 mouse myoblasts, human SMA patient-derived fibroblasts, and tissues (brain, spinal cord, muscle) from animal models.[6][10]

-

Protocol Summary:

-

Cells or tissues were lysed to extract total protein.

-

Protein concentration was normalized across samples.

-

The ELISA plate, coated with a capture anti-SMN antibody, was incubated with the protein lysates.

-

A detection anti-SMN antibody conjugated to an enzyme (e.g., HRP) was added, followed by a substrate.

-

The resulting signal, proportional to the amount of SMN protein, was quantified using a plate reader.

-

EC50 values and fold-increase over vehicle control were calculated.

-

In Vivo Efficacy in the SMNΔ7 Mouse Model

To assess therapeutic potential, this compound was tested in a severe mouse model of SMA.[2]

-

Animal Model: SMNΔ7 mice (genotype: Smn−/−;SMN2+/+;SmnΔ7+/+), which exhibit a severe phenotype with a median survival of approximately 15 days.[1][2]

-

Drug Administration: Daily oral gavage, typically starting at postnatal day (PND) 3.[6]

-

Protocol Summary:

-

Litters of SMNΔ7 mice were treated daily with either vehicle control or varying doses of this compound.

-

Pharmacodynamic (PD) Assessment: A cohort of mice was sacrificed after a set duration (e.g., 10 days), and tissues (brain, spinal cord) were harvested to measure full-length SMN2 mRNA (via qPCR) and SMN protein (via ELISA) levels to establish a dose-response relationship.[2]

-

Efficacy Assessment: A separate cohort of mice was monitored daily for body weight and survival to determine the therapeutic benefit.[2]

-

Clinical Status and Conclusion

This compound was advanced into a Phase 1/2 open-label clinical trial for infants with SMA Type 1 (NCT02268552).[5][11] Interim results showed the therapy was generally well-tolerated and demonstrated efficacy.[3] However, in July 2021, Novartis discontinued the development of this compound for SMA. This decision was not based on safety or efficacy concerns within the trial but was a strategic response to the significant advancements in the SMA treatment landscape, including the approval of other therapies, which limited the potential for this compound to be a highly differentiated option for patients.[3][4]

References

- 1. Short-duration splice promoting compound enables a tunable mouse model of spinal muscular atrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Orally administered this compound does not impact neurogenesis in juvenile mice, rats, and dogs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification of Novel Compounds That Increase SMN Protein Levels Using an Improved SMN2 Reporter Cell Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of Small Molecule Splicing Modulators of Survival Motor Neuron-2 (SMN2) for the Treatment of Spinal Muscular Atrophy (SMA) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Diverse targets of SMN2-directed splicing-modulating small molecule therapeutics for spinal muscular atrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. taylorandfrancis.com [taylorandfrancis.com]

- 10. smafoundation.org [smafoundation.org]

- 11. This compound como um Promissor Modulador de Splicing: Da Atrofia Muscular Espinhal à Doença de Huntington | Sinapse [sinapse.pt]

Branaplam's Mode of Action in Huntington's Disease: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Branaplam (LMI070) is an orally bioavailable, brain-penetrant small molecule that modulates messenger RNA (mRNA) splicing. Initially developed for the treatment of Spinal Muscular Atrophy (SMA), it was repurposed for Huntington's Disease (HD) following the discovery of its ability to lower huntingtin (HTT) protein levels. The core mechanism of action in the context of HD involves the targeted inclusion of a cryptic pseudoexon within the HTT pre-mRNA. This event introduces a premature termination codon, leading to the degradation of the HTT mRNA transcript and a subsequent reduction in the synthesis of both wild-type and mutant huntingtin proteins. While preclinical studies demonstrated promising dose-dependent lowering of HTT, the Phase IIb VIBRANT-HD clinical trial was terminated due to safety concerns, specifically the emergence of peripheral neuropathy in participants. This guide provides a detailed technical overview of this compound's mechanism of action, summarizing key quantitative data and experimental methodologies.

Core Mechanism of Action: Splicing Modulation of HTT Pre-mRNA

This compound's primary mode of action in Huntington's Disease is the modulation of alternative splicing of the HTT pre-mRNA.[1][2] It promotes the inclusion of a previously unannotated, 115-base-pair cryptic exon, sometimes referred to as a "pseudoexon," located within intron 49 of the HTT gene.[3][4][5] This inclusion is not a correction of a disease-specific splicing defect but rather the induction of a novel splicing event.

The molecular mechanism involves this compound stabilizing the interaction between the U1 small nuclear ribonucleoprotein (snRNP) and a weak 5' splice site on the HTT pre-mRNA.[1][3] This enhanced recognition of a suboptimal splice site leads to the inclusion of the pseudoexon into the mature HTT mRNA transcript.

The inclusion of this pseudoexon introduces a frameshift in the coding sequence, which in turn generates premature termination codons.[4] The presence of these premature stop codons flags the aberrant mRNA for degradation through the nonsense-mediated decay (NMD) pathway.[5] The ultimate result is a reduction in the levels of both total HTT (tHTT) and mutant HTT (mHTT) protein.[1][3]

Quantitative Data Summary

This compound has been shown to reduce HTT levels in a dose-dependent manner across various preclinical models. The VIBRANT-HD trial provided the first clinical data in an HD population before its discontinuation.

Table 1: In Vitro Efficacy of this compound

| Cell Type | Endpoint | IC50 / EC50 | mHTT Reduction | Reference |

| HD Patient Fibroblasts | mHTT Protein | < 10 nM | Dose-dependent | [1] |

| HD Patient iPSC-derived Cortical Neurons | mHTT Protein | < 10 nM | Dose-dependent | [1] |

| SH-SY5Y Neuroblastoma Cells | HTT mRNA | Not specified | Significant downregulation | [4] |

Table 2: In Vivo Efficacy of this compound

| Animal Model | Dosing | Brain mHTT Reduction | Reference |

| BACHD Mouse Model | Oral administration | Dose-dependent | [3] |

Table 3: VIBRANT-HD Phase IIb Clinical Trial Data (Terminated)

| Parameter | This compound-treated Group | Placebo Group | Timepoint | Reference |

| CSF mHTT Reduction | Up to 26.6% | Not reported | 17 weeks | [6] |

| Serum Neurofilament Light Chain (NfL) | Increased | Not reported | From 9 weeks | [6] |

| Ventricular Volume Increase (MRI) | Up to 9.5% | 1.6% | 17 weeks | [6] |

Note: The VIBRANT-HD trial was terminated due to safety concerns, and the data should be interpreted in that context.[7]

Experimental Protocols

The following are summaries of key experimental methodologies used to elucidate this compound's mode of action and efficacy.

iPSC-derived Cortical Neuron Culture and Treatment

-

Cell Lines: Induced pluripotent stem cells (iPSCs) derived from Huntington's Disease patients and healthy controls were used.[1]

-

Differentiation Protocol: iPSCs were differentiated into cortical neurons using established protocols. This typically involves dual SMAD inhibition to induce neural fate, followed by culture in neuron-specific media containing neurotrophic factors (e.g., BDNF, GDNF) to promote maturation.

-

This compound Treatment: Differentiated neurons were treated with varying concentrations of this compound (e.g., 0.1 nM to 100 nM) or DMSO as a vehicle control for a specified duration (e.g., 72 hours).[8]

-

Endpoint Analysis: Following treatment, cells were harvested for protein and RNA analysis.

HTT Protein Quantification (Meso Scale Discovery Assay)

The Meso Scale Discovery (MSD) platform is a highly sensitive electrochemiluminescence-based immunoassay used for quantifying total and mutant HTT levels.[9][10]

-

Principle: This sandwich immunoassay utilizes a pair of antibodies that bind to different epitopes on the HTT protein.

-

Plate Coating: MSD plates are coated with a capture antibody specific for HTT.

-

Sample Incubation: Cell lysates or cerebrospinal fluid (CSF) samples are added to the wells and incubated to allow the HTT protein to bind to the capture antibody.

-

Detection Antibody: A detection antibody, labeled with an electrochemiluminescent SULFO-TAG™, is added. This antibody can be specific for mutant HTT (e.g., recognizing the polyglutamine tract) or for total HTT.

-

Signal Generation: After washing away unbound antibodies, a voltage is applied to the plate, causing the SULFO-TAG™ to emit light. The intensity of the emitted light is proportional to the amount of HTT protein in the sample.

-

Data Analysis: HTT concentrations are determined by comparing the signal from unknown samples to a standard curve generated from recombinant HTT protein.

RNA Sequencing and Splicing Analysis

-

RNA Extraction: Total RNA was extracted from this compound-treated and control cells using standard commercial kits.

-

Library Preparation: RNA-seq libraries were prepared to deplete ribosomal RNA and then sequenced on a high-throughput sequencing platform.

-

Data Analysis: Sequencing reads were aligned to the human reference genome. Bioinformatic tools were used to quantify gene expression and identify alternative splicing events, such as exon skipping and inclusion.[4][11] This analysis identified the novel pseudoexon in the HTT transcript that is induced by this compound.[4]

Off-Target Effects and Clinical Discontinuation

While this compound effectively lowers HTT levels, its development for HD was halted due to safety concerns.[7] The VIBRANT-HD trial revealed that participants receiving this compound experienced signs and symptoms of peripheral neuropathy.[7][12] This was supported by clinical observations, changes in nerve conduction studies, and an increase in serum neurofilament light chain (NfL), a biomarker of neuronal damage.[6][7]

Transcriptome-wide analyses have shown that while this compound is relatively selective, it does modulate the splicing of other genes besides HTT.[11][13] At higher concentrations, these off-target effects become more pronounced.[14] Recent studies suggest that the observed neurotoxicity may be linked to the activation of the p53 pathway and subsequent nucleolar stress in motor neurons.[8] These findings highlight the narrow therapeutic window for this class of splicing modulators and the critical importance of comprehensive toxicological screening.

Conclusion

This compound represents a novel and potent mechanism for lowering the production of the huntingtin protein by modulating the splicing of its pre-mRNA. Its ability to induce the inclusion of a pseudoexon, leading to mRNA degradation, is a clear and well-documented mode of action. However, the clinical development of this compound for Huntington's Disease was ultimately unsuccessful due to the emergence of peripheral neuropathy, underscoring the challenges of translating splicing modulation therapies for neurodegenerative diseases. The insights gained from the study of this compound, particularly regarding its off-target effects and the mechanisms of its toxicity, provide valuable lessons for the future development of safer and more specific splicing modulators for Huntington's Disease and other genetic disorders.

References

- 1. An alternative splicing modulator ... | Article | H1 Connect [archive.connect.h1.co]

- 2. huntingtonsdiseasenews.com [huntingtonsdiseasenews.com]

- 3. An orally available, brain penetrant, small molecule lowers huntingtin levels by enhancing pseudoexon inclusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 7. hdsa.org [hdsa.org]

- 8. RNA splicing modulator for Huntington’s disease treatment induces peripheral neuropathy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Meso scale discovery-based assays for the detection of aggregated huntingtin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Diverse targets of SMN2-directed splicing-modulating small molecule therapeutics for spinal muscular atrophy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. novartis.com [novartis.com]

- 13. academic.oup.com [academic.oup.com]

- 14. medicineinnovates.com [medicineinnovates.com]

Branaplam as a Splicing Modulator of SMN2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Branaplam (formerly LMI070/NVS-SM1) is an orally bioavailable, brain-penetrant small molecule designed to modulate the pre-messenger RNA (pre-mRNA) splicing of the Survival Motor Neuron 2 (SMN2) gene. Initially developed for the treatment of Spinal Muscular Atrophy (SMA), its mechanism of action involves correcting the characteristic exclusion of exon 7 in SMN2 transcripts, thereby increasing the production of full-length, functional Survival Motor Neuron (SMN) protein. This compound functions by binding to and stabilizing the transient RNA duplex formed between the 5' splice site of SMN2 exon 7 and the U1 small nuclear ribonucleoprotein (snRNP), a key component of the spliceosome. This stabilization enhances the recognition of the weak splice site, promoting exon 7 inclusion. While its development for SMA was discontinued due to a rapidly evolving therapeutic landscape, the unique mechanism of this compound has provided significant insights into the targeted modulation of RNA splicing for therapeutic purposes. This technical guide provides an in-depth overview of this compound's core mechanism, a summary of key preclinical and clinical data, detailed experimental protocols for its evaluation, and visualizations of the relevant biological pathways and workflows.

Mechanism of Action: Correcting the SMN2 Splicing Defect

Spinal Muscular Atrophy is caused by the loss of the SMN1 gene, leaving the nearly identical SMN2 gene as the sole source of SMN protein. A critical single nucleotide difference in exon 7 of SMN2 (a C-to-T transition) disrupts a splicing enhancer element. This leads to the inefficient recognition of exon 7 by the spliceosome, resulting in its exclusion from the majority of mature mRNA transcripts. The resulting protein, SMNΔ7, is truncated, unstable, and rapidly degraded, leading to the SMN protein deficiency that drives SMA pathology.[1]

This compound is a pyridazine derivative that directly addresses this splicing defect.[2] Its mechanism relies on enhancing the interaction between the spliceosome and the SMN2 pre-mRNA.[3] Specifically, this compound stabilizes the transient double-stranded RNA structure formed between the SMN2 pre-mRNA and the U1 snRNP complex at the 5' splice site of exon 7.[2][4] By increasing the binding affinity of U1 snRNP in a sequence-selective manner, this compound promotes the inclusion of exon 7 into the final mRNA transcript, leading to an increase in the production of full-length, functional SMN protein.[4][5]

Visualizing the Splicing Pathway and this compound's Intervention

The following diagrams illustrate the native SMN2 splicing pathway and the mechanism by which this compound corrects the defect.

Quantitative Data Summary

The following tables summarize key quantitative data from in vitro and preclinical evaluations of this compound.

Table 1: In Vitro Activity of this compound and Analogs

| Compound/Analog | Assay System | Parameter | Value | Reference |

| This compound (NVS-SM1) | SMNΔ7 Mouse Myoblasts (ELISA) | SMN Protein Increase | Efficacy at lower doses vs. NVS-SM2 | [6] |

| Pyridazine 2 (Hit) | SMN2 Reporter (NSC34 Cells) | % Activation vs. DMSO | 1700% | [7] |

| Pyridazine 2 (Hit) | SMN2 Reporter (NSC34 Cells) | EC50 | 3.5 µM | [7] |

| Pyridazine 2 (Hit) | Mouse SMN ELISA | EC50 | 0.6 µM | [7] |

| Pyridazine 2 (Hit) | Mouse SMN ELISA | Fold Increase in SMN | 2.5-fold | [7] |

| This compound | U1 snRNP Binding Assay (FP) | Increase in Binding Affinity | 2- to 3-fold | [1] |

Table 2: Preclinical Pharmacokinetics and Efficacy of this compound

| Animal Model | Dosing Regimen (Oral) | Parameter | Result | Reference |

| SMNΔ7 Mouse | 1, 3, 10, 30 mg/kg daily (PND3-12) | SMN Protein Levels in Brain | Dose-dependent increase | [7] |

| SMNΔ7 Mouse | 1 mg/kg daily | Mean Brain Concentration (4h post-dose) | 1.55 µM | [7] |

| SMNΔ7 Mouse | 30 mg/kg daily | Mean Brain Concentration (4h post-dose) | 61.7 µM | [7] |

| SMNΔ7 Mouse | 3 and 10 mg/kg daily | Survival | Increased overall survival | [7] |

| SMN C/+ Mouse | 10 mg/kg | SMN Protein Levels in Brain | Statistically significant increase | [7] |

Clinical Studies Overview

This compound was evaluated in a Phase 1/2, open-label, dose-escalating study in infants with SMA Type 1 (NCT02268552).[7] The primary objectives were to assess safety, tolerability, pharmacokinetics, and efficacy. The key efficacy endpoint was the change from baseline in the Children’s Hospital of Philadelphia Infant Test of Neuromuscular Disorders (CHOP INTEND) score, a 16-item, 64-point scale assessing motor function in infants with SMA.[6]

In July 2021, Novartis announced the discontinuation of this compound's development for SMA.[8] This decision was not based on safety or efficacy concerns but rather on the "rapid advancements in the SMA treatment landscape," which included several approved therapies.[8] The company determined that this compound would likely not represent a highly differentiated treatment option.[3] While interim data was presented at conferences, full, peer-reviewed results from the trial have not been published.[2][8]

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize SMN2 splicing modulators like this compound.

SMN2 Minigene Reporter Assay for High-Throughput Screening

This cell-based assay is designed to identify and quantify the activity of compounds that modulate SMN2 exon 7 splicing. It utilizes a reporter construct where the inclusion or exclusion of exon 7 results in a measurable output, such as luciferase activity.

Objective: To quantify a compound's ability to promote SMN2 exon 7 inclusion in a cellular context.

Materials:

-

Cell Line: NSC34 motor neuron cells or HEK293T cells.

-

Reporter Plasmid: An exon-trapping vector (e.g., pSPL3) containing SMN2 genomic sequence spanning from exon 6 to exon 8. The construct is designed such that inclusion of exon 7 produces a functional reporter (e.g., Luciferase), while exclusion results in a frameshift and no functional reporter.

-

Transfection Reagent (e.g., Lipofectamine).

-

Cell culture medium, serum, and antibiotics.

-

Test compounds (dissolved in DMSO).

-

Luciferase assay reagent.

-

Luminometer-compatible microplates (e.g., white, opaque 96-well plates).

Protocol:

-

Cell Seeding: Seed NSC34 cells into 96-well plates at a density that will result in 60-70% confluency on the day of transfection.

-

Transfection: Co-transfect the cells with the SMN2 minigene reporter plasmid. Optimize plasmid and reagent concentrations according to manufacturer instructions.

-

Compound Treatment: 24 hours post-transfection, remove the medium and add fresh medium containing the test compounds at various concentrations (typically a serial dilution). Include DMSO-only wells as a negative control.

-

Incubation: Incubate the plates for 24-48 hours at 37°C and 5% CO₂.

-

Luciferase Assay: Remove the plates from the incubator and allow them to equilibrate to room temperature. Add the luciferase assay reagent to each well according to the manufacturer's protocol.

-

Data Acquisition: Measure luminescence using a plate-reading luminometer.

-

Data Analysis:

-

Normalize the raw luminescence units (RLU) of compound-treated wells to the average of the DMSO-treated control wells.

-

Plot the normalized data against the compound concentration.

-

Calculate the EC₅₀ (half-maximal effective concentration) using a non-linear regression model (e.g., four-parameter logistic curve).

-

RT-qPCR for Quantification of SMN mRNA Isoforms

This method quantifies the relative abundance of full-length (FL-SMN, containing exon 7) and exon 7-skipped (Δ7-SMN) transcripts.

Objective: To measure the change in the ratio of FL-SMN to Δ7-SMN mRNA following compound treatment.

Materials:

-

Treated cells or tissues.

-

RNA extraction kit (e.g., RNeasy Mini Kit).

-

Reverse transcription kit (e.g., with oligo(dT) or random primers).

-

qPCR instrument (e.g., ABI Prism 7000).

-

qPCR master mix (e.g., TaqMan Universal Master Mix).

-

Primers and Probes:

-

Forward Primer (Exon 6): 5'-GTCCAGATTCTCTTGATGAT-3'

-

Reverse Primer (Exon 8): 5'-CTATAACGCTTCACATTCCA-3'

-

FL-SMN Probe (Exon 7-8 junction): 5'-[FAM]-CAGCATTTCTCCTTAATTT-[MGBNFQ]-3'

-

Δ7-SMN Probe (Exon 6-8 junction): 5'-[VIC]-TCTAAAACATACCTC-[MGBNFQ]-3'

-

Housekeeping Gene Primers/Probe (e.g., PGK1, GAPDH) for normalization.

-

Protocol:

-

RNA Extraction: Lyse cells or homogenized tissue and extract total RNA using a column-based kit. Include a DNase I treatment step to eliminate genomic DNA contamination. Assess RNA quality and quantity (e.g., via NanoDrop).

-

cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit.

-

qPCR Reaction Setup: Prepare qPCR reactions in a 96- or 384-well plate. For each sample, set up reactions for FL-SMN, Δ7-SMN, and the housekeeping gene. A typical 25 µL reaction includes: 1X Master Mix, 0.4 µM of each primer, 0.2 µM of the probe, and diluted cDNA.

-

qPCR Run: Perform the qPCR on a real-time PCR system using a standard thermal cycling protocol (e.g., 95°C for 10 min, followed by 45 cycles of 95°C for 15 sec and 60°C for 1 min).

-

Data Analysis:

-

Determine the threshold cycle (CT) for each target.

-

Calculate the relative expression of each isoform using the ΔΔCT method, normalizing to the housekeeping gene and relative to a control sample (e.g., DMSO-treated).

-

Calculate the percentage of exon 7 inclusion as: [FL-SMN / (FL-SMN + Δ7-SMN)] * 100.

-

Western Blot for SMN Protein Quantification

This protocol details the semi-quantitative analysis of total SMN protein levels in cell or tissue lysates.

Objective: To determine the relative increase in SMN protein expression after treatment with a splicing modulator.

Materials:

-

Protein lysates from treated cells/tissues.

-

RIPA buffer with protease inhibitors.

-

BCA protein assay kit.

-

SDS-PAGE gels (10-12%).

-

PVDF or nitrocellulose membranes.

-

Transfer buffer and electrophoresis running buffer.

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBS-T).

-

Primary Antibodies: Mouse anti-SMN monoclonal antibody (1:1,000), Mouse anti-β-actin or anti-GAPDH monoclonal antibody (1:10,000, for loading control).

-

Secondary Antibody: HRP-conjugated anti-mouse IgG.

-

Chemiluminescent substrate (ECL).

-

Imaging system (e.g., ChemiDoc).

Protocol:

-

Protein Extraction: Lyse cells or homogenized tissues on ice using RIPA buffer supplemented with protease inhibitors. Centrifuge at ~12,000 rpm for 20 min at 4°C to pellet debris. Collect the supernatant.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Sample Preparation: Mix 20-30 µg of total protein from each sample with Laemmli sample buffer and boil at 95-100°C for 5 minutes.

-

SDS-PAGE: Load the denatured samples onto an SDS-PAGE gel and run until adequate separation is achieved.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.

-

Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary anti-SMN antibody diluted in blocking buffer overnight at 4°C on a shaker.

-

Washing: Wash the membrane 3 times for 5-10 minutes each with TBS-T.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing step (Step 8).

-

Detection: Apply the ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.

-

Stripping and Re-probing: The same membrane can be stripped and re-probed with the loading control antibody (e.g., β-actin) to ensure equal protein loading.

-

Densitometry Analysis: Quantify the band intensity for SMN and the loading control using image analysis software (e.g., ImageJ). Normalize the SMN band intensity to the corresponding loading control band intensity.

Workflow Visualization

The discovery and validation of splicing modulators like this compound follows a structured workflow from high-throughput screening to in vivo validation.

Conclusion

This compound stands as a pioneering example of a sequence-selective small molecule splicing modulator. Its development provided critical proof-of-concept for targeting RNA biology with orally available drugs to correct genetic defects at the level of pre-mRNA processing. The detailed understanding of its mechanism—stabilizing the U1 snRNP complex on SMN2 pre-mRNA—has informed the broader field of RNA-targeted therapeutics. Although its clinical path for SMA was halted, the data generated from its preclinical and clinical programs remain a valuable resource for researchers in neurodegenerative disease and drug development, highlighting both the immense potential and the complex challenges of modulating RNA splicing for therapeutic benefit.

References

- 1. Long-Term Comparative Efficacy and Safety of Risdiplam and Nusinersen in Children with Type 1 Spinal Muscular Atrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. smanewstoday.com [smanewstoday.com]

- 3. Novartis stops development of this compound for SMA [sma-europe.eu]

- 4. curesma.org [curesma.org]

- 5. Novartis to pursue SMA drug this compound in Huntington's disease - Medical Conferences [conferences.medicom-publishers.com]

- 6. ClinicalTrials.gov [clinicaltrials.gov]

- 7. ClinicalTrials.gov [clinicaltrials.gov]

- 8. smanewstoday.com [smanewstoday.com]

Branaplam-Induced Pseudoexon Inclusion in the Huntingtin Gene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Branaplam, a small molecule initially developed for spinal muscular atrophy (SMA), has demonstrated significant potential in the context of Huntington's Disease (HD) by modulating the splicing of the huntingtin (HTT) gene. This mechanism involves the inclusion of a novel, or "pseudoexon," into the HTT messenger RNA (mRNA), leading to a reduction in the levels of the huntingtin protein (HTT). This technical guide provides an in-depth overview of the core mechanism of this compound-induced pseudoexon inclusion, supported by quantitative data, detailed experimental protocols, and visualizations of the key molecular pathways and experimental workflows. While this compound's clinical development for HD was discontinued due to safety concerns, the underlying science of its mechanism of action remains a valuable area of study for the development of future splicing-based therapies for neurodegenerative diseases.

Mechanism of Action: Pseudoexon Inclusion and NMD

This compound's primary effect on the HTT gene is the promotion of the inclusion of a 115-base-pair cryptic exon, termed a pseudoexon, located between exons 49 and 50 of the HTT pre-mRNA.[1][2][3] This inclusion is facilitated by this compound's ability to stabilize the interaction between the U1 small nuclear ribonucleoprotein (snRNP) and a weak, non-canonical 5' splice site on the HTT pre-mRNA.[3]

The inclusion of this pseudoexon introduces a frameshift in the coding sequence of the HTT mRNA. This frameshift leads to the creation of premature termination codons (PTCs) within the transcript.[1] Cellular surveillance mechanisms, specifically nonsense-mediated mRNA decay (NMD), recognize these PTCs and target the aberrant HTT mRNA for degradation.[4] The ultimate result is a significant, dose-dependent reduction in the levels of both wild-type and mutant huntingtin protein.[1][2]

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on HTT expression from key preclinical studies.

Table 1: In Vitro Dose-Dependent Reduction of Huntingtin Protein

| Cell Type | Treatment Duration | This compound Concentration | Total HTT Reduction (%) | Mutant HTT Reduction (%) | IC50 (nM) | Reference |

| HD Patient Fibroblasts | 72 hours | 10 nM | ~40% | ~50% | <10 | [1] |

| HD Patient iPSC-derived Cortical Neurons | 72 hours | 10 nM | ~50% | ~50% | <10 | [1] |

| SH-SY5Y Neuroblastoma Cells | 48 hours | 100 nM | ~55% | N/A | ~10 | [5] |

Table 2: In Vivo Reduction of Huntingtin mRNA and Protein in BacHD Mice

| Tissue | Dosing Regimen | This compound Dose | mHTT mRNA Reduction (%) | mHTT Protein Reduction (%) | Reference |

| Striatum | Single oral dose | 10 mg/kg | Not Reported | ~40-45% | [5] |

| Cortex | Single oral dose | 10 mg/kg | Not Reported | ~40-45% | [5] |

| Blood | Weekly oral doses (in SMA patients) | Not Specified | ~60% | Not Reported | [5] |

Signaling Pathway and Experimental Workflow

Signaling Pathway of this compound-Induced Pseudoexon Inclusion

Caption: this compound stabilizes the binding of U1 snRNP to a weak 5' splice site on the HTT pre-mRNA, leading to pseudoexon inclusion and subsequent degradation of the transcript via NMD.

Experimental Workflow for Assessing this compound's Effect

Caption: A typical experimental workflow to evaluate the effect of this compound on HTT pseudoexon inclusion and protein levels.

Detailed Experimental Protocols

Cell Culture and this compound Treatment

-

Cell Lines: Human fibroblasts derived from Huntington's Disease patients (e.g., GM04281) and healthy controls, or iPSC-derived cortical neurons.

-

Culture Conditions: Cells are maintained in appropriate media (e.g., DMEM for fibroblasts) supplemented with fetal bovine serum and antibiotics, at 37°C in a 5% CO2 incubator.

-

This compound Treatment: this compound is dissolved in DMSO to create a stock solution. For experiments, cells are treated with a range of concentrations (e.g., 0.1 nM to 1000 nM) for specified durations (e.g., 24, 48, 72 hours) to assess dose-response and time-course effects. A DMSO-only control is included in all experiments.

RNA Analysis: RT-PCR for Pseudoexon Inclusion

-

RNA Extraction: Total RNA is isolated from treated and control cells using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.

-

cDNA Synthesis: First-strand cDNA is synthesized from 1 µg of total RNA using a reverse transcriptase kit (e.g., SuperScript IV VILO, Invitrogen).

-

PCR Amplification: The region spanning exon 49 to exon 50 of the HTT transcript is amplified using primers flanking the pseudoexon insertion site.

-

Forward Primer (binding in Exon 49): 5'-AGGAAGAGTGAGCCGAAAGG-3'

-

Reverse Primer (binding in Exon 50): 5'-GCTGGAGGAGGAGGAGTGAG-3'

-

-

PCR Conditions (Example):

-

Initial denaturation: 95°C for 3 minutes.

-

35 cycles of:

-

Denaturation: 95°C for 30 seconds.

-

Annealing: 60°C for 30 seconds.

-

Extension: 72°C for 1 minute.

-

-

Final extension: 72°C for 5 minutes.

-

-

Analysis: PCR products are resolved on a 2% agarose gel. The inclusion of the 115 bp pseudoexon will result in a larger PCR product in this compound-treated samples compared to the product from the normally spliced transcript in control samples.

Protein Analysis: Western Blotting

-

Protein Extraction: Cells are lysed in RIPA buffer supplemented with protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.

-

SDS-PAGE and Transfer: 20-30 µg of total protein per sample is separated on a 4-12% Bis-Tris polyacrylamide gel and transferred to a PVDF membrane.

-

Immunoblotting:

-

The membrane is blocked for 1 hour at room temperature in 5% non-fat milk in Tris-buffered saline with 0.1% Tween-20 (TBST).

-

The membrane is incubated overnight at 4°C with a primary antibody against huntingtin (e.g., anti-HTT, clone MAB2166, Millipore, at 1:1000 dilution). A loading control antibody (e.g., anti-β-actin, 1:5000) is also used.

-

The membrane is washed three times with TBST and then incubated for 1 hour at room temperature with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-mouse IgG-HRP, 1:5000).

-

-

Detection and Quantification: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. Band intensities are quantified using densitometry software (e.g., ImageJ), and HTT levels are normalized to the loading control.

Protein Analysis: Meso Scale Discovery (MSD) Assay

-

Principle: The MSD assay is a highly sensitive immunoassay for quantifying total and mutant HTT protein. It utilizes electrochemiluminescence for detection.

-

Assay Procedure (Example using 2B7/MW1 for mHTT):

-

MSD plates are coated with a capture antibody (e.g., 2B7 for total HTT).

-

Cell lysates are added to the wells and incubated to allow HTT to bind to the capture antibody.

-

After washing, a detection antibody that is specific for the mutant, polyglutamine-expanded HTT (e.g., MW1) and is conjugated to an electrochemiluminescent label (SULFO-TAG™) is added.

-

The plate is washed again, and a read buffer is added.

-

The plate is read on an MSD instrument, which applies a voltage to the wells, causing the SULFO-TAG™ to emit light. The intensity of the emitted light is proportional to the amount of mHTT in the sample.

-

-

Data Analysis: A standard curve is generated using recombinant HTT protein, and the concentrations of HTT in the samples are interpolated from this curve.

Conclusion and Future Perspectives

This compound's mechanism of inducing pseudoexon inclusion in the HTT gene represents a novel and potent method for reducing huntingtin protein levels. The data from preclinical studies clearly demonstrate the efficacy of this approach in a controlled setting. Although the clinical development of this compound for Huntington's Disease was halted due to safety concerns observed in the VIBRANT-HD trial, the scientific principles underlying its mechanism of action remain highly relevant.[6] The off-target effects that may have contributed to the observed adverse events highlight the critical need for highly specific splicing modulators. Future research in this area will likely focus on developing small molecules with improved target specificity to harness the therapeutic potential of splicing modulation for Huntington's Disease and other genetic disorders. The detailed methodologies and mechanistic understanding presented in this guide provide a foundation for these future endeavors.

References

- 1. pubcompare.ai [pubcompare.ai]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. An alternative splicing modulator decreases mutant HTT and improves the molecular fingerprint in Huntington’s disease patient neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biorxiv.org [biorxiv.org]

- 5. An orally available, brain penetrant, small molecule lowers huntingtin levels by enhancing pseudoexon inclusion - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Sequential Binding Mechanism for 5' Splice Site Recognition and Modulation for the Human U1 snRNP - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Profile of Branaplam in Neurodegenerative Disease: A Technical Guide

Introduction

Branaplam (LMI070) is an orally available, brain-penetrant small molecule that modulates mRNA splicing.[1][2] It was initially developed by Novartis for the treatment of Spinal Muscular Atrophy (SMA) and represents a first-in-class splicing modulator that works through sequence-selective interaction with the spliceosome complex.[3] During its clinical development for SMA, it was observed to reduce levels of the huntingtin (HTT) protein, leading to its repurposing and investigation as a potential therapy for Huntington's Disease (HD).[2][4][5]

This technical guide provides an in-depth summary of the preclinical studies of this compound in both SMA and HD. It is intended for researchers, scientists, and drug development professionals, offering a detailed overview of the compound's mechanism of action, efficacy data from in vitro and in vivo models, experimental methodologies, and its safety and specificity profile.

Mechanism of Action

This compound's therapeutic effect in two distinct neurodegenerative diseases stems from its ability to selectively modulate the splicing of different pre-mRNAs.

In Spinal Muscular Atrophy (SMA)

SMA is caused by the loss of the SMN1 gene, leading to a deficiency in the Survival Motor Neuron (SMN) protein.[6][7] A nearly identical gene, SMN2, can produce some functional SMN protein, but a single nucleotide difference causes the inefficient inclusion of exon 7 during splicing, resulting in a truncated, unstable protein.[6][7]

This compound acts by stabilizing the transient interaction between the U1 small nuclear ribonucleoprotein (snRNP) and the 5' splice site of exon 7 on the SMN2 pre-mRNA.[3][8][9] This enhanced binding affinity promotes the inclusion of exon 7 into the final mRNA transcript, leading to increased production of full-length, functional SMN protein.[4][6][8]

In Huntington's Disease (HD)

HD is an autosomal dominant disorder caused by a CAG trinucleotide repeat expansion in the HTT gene, which results in a toxic, mutant huntingtin protein (mHTT).[1][2] A primary therapeutic strategy is to reduce the levels of this toxic protein.[1]

This compound lowers HTT protein levels through a novel mechanism. It promotes the inclusion of a previously non-annotated, cryptic "pseudoexon" (termed exon 50a) located between exons 50 and 51 of the HTT pre-mRNA.[2][10] This 115 bp pseudoexon introduces a frameshift and a premature termination codon into the HTT transcript.[10][11][12] The cell's quality control machinery recognizes this faulty mRNA and degrades it through the nonsense-mediated RNA decay (NMD) pathway, ultimately resulting in reduced production of both mutant and total HTT protein.[1]

Preclinical Efficacy Data

Spinal Muscular Atrophy (SMA) Models

Preclinical studies in a severe SMNΔ7 mouse model of SMA demonstrated that oral administration of this compound led to a dose-dependent increase in full-length SMN protein in the central nervous system and translated to significant therapeutic benefits.[4][6][7]

| Model | Dosing Regimen | Key Outcomes | Reference |

| SMNΔ7 Mouse | 1, 3, 10, 30 mg/kg (oral, daily from PND3) | SMN Protein: Concentration-dependent increase in brain. | [6] |

| Brain Concentration (at 4h): 1.55 µM at 1 mg/kg; 61.7 µM at 30 mg/kg. | [6] | ||

| Survival: Increased overall survival and improved body weight. Efficacy was similar at 3 and 10 mg/kg. | [6] | ||

| Tolerability: Reduced survival at the 30 mg/kg dose suggested tolerability issues. | [6] |

Huntington's Disease (HD) Models

In HD patient-derived cellular models, this compound effectively lowered both total and mutant HTT protein levels in a dose-dependent manner at nanomolar concentrations, without inducing cellular toxicity.[11][12] It also showed efficacy in vivo in a mouse model of HD.[2]

| Model | Treatment | Key Outcomes | Reference |

| HD Patient Fibroblasts | This compound (72h) | HTT Lowering: Dose-dependent reduction of total HTT (tHTT) and mutant HTT (mHTT). | [11] |

| HD Patient iPSCs | This compound (72h) | IC50: Consistently below 10 nM for HTT reduction. | [11][12] |

| HD iPSC-derived Cortical Progenitors & Neurons | This compound (72h) | Toxicity: No cellular toxicity observed at effective concentrations. | [11][12] |

| Splicing Restoration: Ameliorated aberrant alternative splicing patterns characteristic of HD.[1][11] | |||

| BacHD Mouse Model | Oral dosing | HTT Lowering: Promoted pseudoexon 50a inclusion and lowered HTT mRNA and protein levels in vivo. | [2] |

Experimental Methodologies

A variety of in vitro and in vivo models and analytical techniques were employed to elucidate the preclinical profile of this compound.

In Vitro Models & Assays

-

Cellular Models: Studies utilized HD patient-derived fibroblasts, induced pluripotent stem cells (iPSCs), and iPSC-derived cortical progenitors and neurons.[1][11][12] Human neuroblastoma cells (SH-SY5Y) were also used.[2] For SMA, SMNΔ7 mouse myoblasts and human patient-derived fibroblasts were used.[6]

-

Protein Quantification: Mesoscale Discovery (MSD) immunoassays were used for sensitive quantification of total and mutant HTT protein.[11][12] Enzyme-linked immunosorbent assays (ELISA) were used to measure SMN protein levels.[6]

-

Transcript Analysis: Quantitative PCR (qPCR) and RNA sequencing (RNA-Seq) were performed to measure changes in HTT and SMN2 mRNA levels, confirm the inclusion of target exons (SMN2 exon 7) or pseudoexons (HTT exon 50a), and assess transcriptome-wide off-target effects.[2][11][13]

-

Toxicity Assays: Cellular toxicity was typically assessed via adenylate kinase release assays.[11]

In Vivo Models & Procedures

-

Animal Models:

-

SMA: The SMNΔ7 mouse model, which recapitulates key features of severe SMA, was used for efficacy and PK/PD studies.[6][8]

-

HD: The BacHD mouse model, which expresses full-length human mHTT, was used to evaluate in vivo efficacy.[2]

-

Safety: Juvenile Wistar Hannover rats and Beagle dogs were used alongside mice for developmental neurotoxicity (DNT) studies.[8][14]

-

-

Administration & Analysis: this compound was administered via oral gavage.[6][8] Efficacy was assessed by measuring SMN or HTT protein levels in tissues (e.g., brain) and monitoring phenotypic outcomes like survival and body weight.[6] Safety was evaluated through histopathology and immunohistochemistry on brain tissue.[8][14]

Preclinical Safety and Off-Target Profile

Developmental Neurotoxicity

Initial preclinical safety testing revealed that this compound could induce cell-cycle arrest and had aneugenic effects in vitro and in vivo.[8] These findings prompted dedicated developmental neurotoxicity (DNT) studies. In juvenile mice, rats, and dogs, orally administered this compound had no discernible impact on neurogenesis.[8][14][15] Histopathological and immunohistochemical analyses of brain regions with active neurogenesis showed no differences in cell proliferation, apoptosis, or neural migration between this compound-treated and control animals.[8][14]

Transcriptome-wide Specificity

While this compound was designed for a specific splicing event, RNA-Seq studies have shown that, like other splicing modulators, it can have transcriptome-wide off-target effects, particularly at higher concentrations.[13][16][17]

| Concentration | Cell Type | Number of Genes with Altered Expression | Key Finding | Reference |

| Low (2 nM) | SMA Patient Fibroblasts | Not specified (effects were "almost non-existent") | Low concentrations minimize off-target effects while partially restoring SMN2 splicing. | [16] |

| High (40 nM) | SMA Patient Fibroblasts | 2187 | High concentrations induce significant transcriptional perturbations. | [13] |

These studies indicate that the therapeutic window and dosing are critical for balancing efficacy with off-target effects.[13][16]

Mechanistic Insights into Toxicity

Although DNT studies in juvenile animals were reassuring, the clinical trial in HD patients was terminated due to peripheral neuropathy.[15][18] Subsequent mechanistic work in human iPSC-derived motor neurons has offered a potential explanation. This study suggests this compound can activate the p53 pathway and induce nucleolar stress, leading to enhanced expression of the neurotoxic p53-target gene BBC3.[15] On a cellular level, this was associated with disruption of neurite integrity.[15]

References

- 1. huntingtonsdiseasenews.com [huntingtonsdiseasenews.com]

- 2. An orally available, brain penetrant, small molecule lowers huntingtin levels by enhancing pseudoexon inclusion - PMC [pmc.ncbi.nlm.nih.gov]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. Spinal muscular atrophy: From approved therapies to future therapeutic targets for personalized medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novartis to pursue SMA drug this compound in Huntington's disease - Medical Conferences [conferences.medicom-publishers.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Discovery of Small Molecule Splicing Modulators of Survival Motor Neuron-2 (SMN2) for the Treatment of Spinal Muscular Atrophy (SMA) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Orally administered this compound does not impact neurogenesis in juvenile mice, rats, and dogs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. old.sinapse.pt [old.sinapse.pt]

- 10. An alternative splicing modulator ... | Article | H1 Connect [archive.connect.h1.co]

- 11. An alternative splicing modulator decreases mutant HTT and improves the molecular fingerprint in Huntington’s disease patient neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 12. An alternative splicing modulator decreases mutant HTT and improves the molecular fingerprint in Huntington's disease patient neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. medicineinnovates.com [medicineinnovates.com]

- 14. Orally administered this compound does not impact neurogenesis in juvenile mice, rats, and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. academic.oup.com [academic.oup.com]

- 17. Diverse targets of SMN2-directed splicing-modulating small molecule therapeutics for spinal muscular atrophy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

In-Depth Technical Guide: Branaplam Target Identification and Validation

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Branaplam (LMI070/NVS-SM1) is a small molecule RNA splicing modulator that has been investigated for the treatment of Spinal Muscular Atrophy (SMA) and Huntington's Disease (HD). This guide provides a detailed technical overview of the target identification and validation of this compound for both indications. In SMA, this compound's primary target is the pre-messenger RNA (pre-mRNA) of the Survival of Motor Neuron 2 (SMN2) gene. It promotes the inclusion of exon 7, leading to the production of functional SMN protein. For HD, the target is the pre-mRNA of the huntingtin (HTT) gene. This compound induces the inclusion of a novel "poison" exon, resulting in the degradation of the HTT mRNA and subsequent lowering of the huntingtin protein. This document outlines the molecular mechanisms, key experimental data, and detailed protocols utilized in the validation of these targets.

Target Identification and Mechanism of Action

This compound was initially identified through a high-throughput phenotypic screen for compounds that could increase SMN protein levels.[1] Subsequent studies revealed its role as a potent and selective modulator of RNA splicing.[1]

Spinal Muscular Atrophy (SMA): Targeting SMN2 Pre-mRNA

The primary molecular target of this compound in the context of SMA is the SMN2 pre-mRNA. This compound selectively binds to and stabilizes the interaction between the U1 small nuclear ribonucleoprotein (snRNP) and the 5' splice site of exon 7 on the SMN2 pre-mRNA.[2][3] This stabilization promotes the inclusion of exon 7 into the mature mRNA transcript, leading to the synthesis of full-length, functional SMN protein.[1] This mechanism effectively compensates for the deficiency of SMN protein in individuals with SMA.

Huntington's Disease (HD): Targeting HTT Pre-mRNA

Subsequent research uncovered an additional therapeutic application for this compound in HD.[4] In this context, this compound targets the pre-mRNA of the HTT gene. It facilitates the inclusion of a previously unannotated, 115-base-pair cryptic exon (termed a "poison exon") located between exons 49 and 50 of the HTT gene.[5] The inclusion of this poison exon introduces a frameshift and premature termination codons into the HTT mRNA transcript.[6] This altered mRNA is then targeted for degradation by the nonsense-mediated decay (NMD) pathway, ultimately leading to a significant reduction in the levels of both wild-type and mutant huntingtin protein.[6]

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies validating the efficacy of this compound.

Table 1: In Vitro Efficacy of this compound in SMA Models

| Parameter | Cell Line/System | Value | Reference |

| EC50 (SMN Protein Increase) | SMNΔ7 Mouse Myoblasts | 31 nM | [1] |

| Fold Activation (SMN Protein) | SMNΔ7 Mouse Myoblasts | 3.1-fold | [1] |

Table 2: In Vitro Efficacy of this compound in HD Models

| Parameter | Cell Line | Value | Reference |

| IC50 (Total HTT Lowering) | HD Patient Fibroblasts | <10 nM | [7] |

| IC50 (Mutant HTT Lowering) | HD Patient Fibroblasts | <10 nM | [7] |

Table 3: In Vivo Efficacy of this compound in an SMA Mouse Model

| Animal Model | Dosing Regimen | Key Outcome | Reference |

| SMNΔ7 Mice | 1, 3, 10, 30 mg/kg daily (oral) | Dose-dependent increase in brain SMN protein | [1] |

| SMNΔ7 Mice | 0.1 mg/kg IP → 0.6 mg/kg PO | Long-term survival (>60%) | [8] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the target validation of this compound. Disclaimer: Where specific parameters from the original studies were not available in the public domain, established, publicly available protocols for similar assays have been referenced.

Mesoscale Discovery (MSD) Assay for Huntingtin Protein Quantification

This electrochemiluminescence-based assay is used to quantify total and mutant huntingtin protein levels in cell and tissue lysates.

-

Principle: A capture antibody is coated on the surface of an MSD plate. The lysate containing the target protein is added, followed by a detection antibody conjugated to an electrochemiluminescent label (SULFO-TAG™). Upon application of an electrical current, the label emits light, which is quantified to determine the protein concentration.

-

Antibody Pairs for Mutant HTT:

-

Protocol Outline:

-

Coat high-bind MSD plates with the capture antibody (e.g., 2B7) overnight at 4°C.

-

Wash plates with an appropriate wash buffer (e.g., PBS with 0.05% Tween-20).

-

Block the plates with a blocking buffer (e.g., MSD Blocker A) for 1 hour at room temperature.

-

Prepare protein standards and cell lysates in a lysis buffer supplemented with protease inhibitors.

-

Add standards and samples to the wells and incubate for 1-2 hours at room temperature with shaking.

-

Wash the plates.

-

Add the SULFO-TAG™ conjugated detection antibody (e.g., MW1) and incubate for 1 hour at room temperature with shaking.

-

Wash the plates.

-

Add MSD Read Buffer T and immediately read the plate on an MSD instrument (e.g., SECTOR Imager).

-

Calculate protein concentrations based on the standard curve.[9][11]

-

RT-PCR for Detection of HTT Pseudoexon Inclusion

This method is used to qualitatively and semi-quantitatively assess the inclusion of the this compound-induced pseudoexon in the HTT mRNA.

-

Principle: Reverse transcription polymerase chain reaction (RT-PCR) is used to amplify a region of the HTT mRNA spanning the pseudoexon insertion site. The size of the resulting PCR product indicates whether the pseudoexon is included.

-

Primer Design:

-

Forward and reverse primers are designed to flank the cryptic exon in the HTT transcript (between exons 49 and 50). Specific primer sequences from the original studies are not publicly available.

-

-

Protocol Outline:

-

Extract total RNA from treated and untreated cells using a standard method (e.g., TRIzol).

-

Perform reverse transcription using a reverse transcriptase enzyme and random hexamers or oligo(dT) primers to generate cDNA.

-

Set up PCR reactions with the designed primers, cDNA template, and a suitable DNA polymerase.

-

Perform PCR with an appropriate number of cycles and annealing temperature.

-

Analyze the PCR products by agarose gel electrophoresis. The expected product sizes are approximately 88 bp for the transcript without the pseudoexon and 203 bp for the transcript with the 115 bp pseudoexon included.[12][13]

-

(Optional) For quantitative analysis (qRT-PCR), use a fluorescent dye (e.g., SYBR Green) or a probe-based system and a real-time PCR instrument.

-

Adenylate Kinase (AK) Cytotoxicity Assay

This assay measures the release of adenylate kinase from cells with compromised membrane integrity, providing an indicator of cytotoxicity.

-

Principle: AK, an intracellular enzyme, is released into the cell culture medium upon cell lysis. The assay measures AK activity by converting ADP to ATP, which then drives a luciferase-luciferin reaction that produces light. The amount of light is proportional to the number of lysed cells.

-

Protocol Outline (based on Abcam ab228557 kit):

-

Culture cells in a 96-well plate and treat with various concentrations of this compound. Include untreated and positive (lysis buffer) controls.

-

After the desired incubation period, transfer an aliquot of the cell culture supernatant to a new white-walled 96-well plate.

-

Prepare the AK Detection Reagent according to the manufacturer's instructions.

-

Add the AK Detection Reagent to each well containing the supernatant.

-

Incubate for 5-10 minutes at room temperature.

-

Measure the luminescence using a microplate luminometer.[14][15]

-

In Vivo Efficacy Study in SMNΔ7 Mouse Model of SMA

This protocol outlines a general procedure for assessing the efficacy of this compound in a mouse model of severe SMA.

-

Animal Model: SMNΔ7 mice, which carry a homozygous deletion of the mouse Smn gene and express the human SMN2 gene. These mice exhibit a severe SMA-like phenotype with a short lifespan.

-

Dosing:

-

Protocol Outline:

-

Begin dosing on postnatal day 1 or 2.

-

Monitor body weight and survival daily.

-

At the end of the study (e.g., postnatal day 12 for short-term studies or upon reaching a humane endpoint), euthanize the animals.

-

Collect tissues (e.g., brain, spinal cord, muscle) for analysis.

-

Homogenize tissues and perform Western blotting or ELISA to quantify SMN protein levels.

-

Extract RNA from tissues and perform qRT-PCR to measure full-length SMN2 mRNA levels.[1][8]

-

RNA-Sequencing (RNA-seq) and Data Analysis

RNA-seq is used to obtain a global view of splicing changes induced by this compound.

-

Principle: High-throughput sequencing of cDNA libraries generated from RNA samples provides a comprehensive profile of the transcriptome, allowing for the identification and quantification of alternative splicing events.

-

Protocol Outline:

-

Isolate high-quality total RNA from this compound-treated and control cells.

-

Prepare RNA-seq libraries using a commercially available kit (e.g., Illumina TruSeq Stranded mRNA).

-

Sequence the libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

-

-

Bioinformatics Analysis Workflow:

-

Quality Control: Assess the quality of the raw sequencing reads using tools like FastQC.

-

Read Alignment: Align the reads to a reference genome (e.g., human genome hg38) using a splice-aware aligner such as STAR.

-

Differential Splicing Analysis: Use specialized software to identify and quantify alternative splicing events. Common tools include:

-

rMATS: For the analysis of differential alternative splicing events.

-

DEXSeq: For differential exon usage analysis.[16]

-

-

Visualization: Visualize the read alignments and splicing patterns using a genome browser like the Integrated Genome Browser (IGB).[17]

-

Visualization of Pathways and Workflows

Signaling Pathways

Caption: this compound's mechanism in SMA: Stabilizing the SMN2 splicing complex.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. SMN2 splice modulators enhance U1-pre-mRNA association and rescue SMA mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. academic.oup.com [academic.oup.com]

- 5. An orally available, brain penetrant, small molecule lowers huntingtin levels by enhancing pseudoexon inclusion - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. SpliceSeq: a resource for analysis and visualization of RNA-Seq data on alternative splicing and its functional impacts - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pharmacokinetics, pharmacodynamics, and efficacy of a small-molecule SMN2 splicing modifier in mouse models of spinal muscular atrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Meso scale discovery-based assays for the detection of aggregated huntingtin - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Development of novel bioassays to detect soluble and aggregated Huntingtin proteins on three technology platforms - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Small molecule splicing modifiers with systemic HTT-lowering activity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. abcam.com [abcam.com]

- 15. Adenylate Kinase Release as a High-Throughput-Screening-Compatible Reporter of Bacterial Lysis for Identification of Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. rna-seqblog.com [rna-seqblog.com]

- 17. A protocol for visual analysis of alternative splicing in RNA-Seq data using Integrated Genome Browser - PMC [pmc.ncbi.nlm.nih.gov]

discovery and chemical structure of branaplam (LMI070)

An In-depth Technical Guide to the Discovery and Chemical Structure of Branaplam (LMI070)

Introduction

This compound (formerly known as LMI070 or NVS-SM1) is an orally bioavailable, small molecule that modulates the splicing of pre-messenger RNA (pre-mRNA).[1][2] It was initially developed by Novartis for the treatment of Spinal Muscular Atrophy (SMA) and later investigated for Huntington's Disease (HD).[3][4] this compound is a pyridazine derivative that emerged from a high-throughput phenotypic screening campaign and subsequent lead optimization.[5][6] This guide provides a detailed overview of the discovery, chemical structure, mechanism of action, and key experimental data related to this compound.

Discovery and Lead Optimization

The discovery of this compound began with a high-throughput screening of approximately 1.4 million compounds.[1][7] The primary assay utilized an NSC34 motor neuron cell line engineered to express an SMN2 minigene reporter.[1][5] This system was designed to identify compounds that could increase the inclusion of exon 7 in the SMN2 transcript, thereby leading to the production of full-length, functional Survival Motor Neuron (SMN) protein.[7]

The initial screening identified a pyridazine-containing compound (compound 2 in many publications) as a promising hit.[5] This initial molecule demonstrated the ability to activate the SMN2 reporter and increase SMN protein levels in both mouse and human patient-derived cells.[5] However, it also exhibited off-target activity, notably binding to the hERG potassium channel, which is associated with cardiac toxicity.[6][7]

A subsequent lead optimization program was initiated with the goals of enhancing potency, improving metabolic stability and brain penetration, and reducing hERG affinity.[7] This involved extensive medicinal chemistry efforts, including the synthesis and evaluation of numerous analogs.[5] These efforts culminated in the identification of this compound (referred to as compound 8 or 1 in the primary literature), which displayed significantly improved potency and a more favorable safety profile.[5]

Chemical Structure

This compound is a pyridazine derivative with the following chemical identity:[3][8]

-

IUPAC Name: (6E)-3-(1H-Pyrazol-4-yl)-6-[[3-[[(2,2,6,6-tetramethyl-4-piperidyl)oxy]phenyl]methoxy]methylidene]cyclohexa-2,4-dien-1-one

-

Chemical Formula: C₂₂H₂₇N₅O₂[3]

-

Molar Mass: 393.491 g·mol⁻¹[3]

-

CAS Number: 1562338-42-4[3]

Structural Features: X-ray crystallography studies of this compound analogs revealed key structural characteristics crucial for its activity. For instance, the pyridazine and phenyl rings are nearly coplanar, a conformation stabilized by an intramolecular hydrogen bond between a phenolic hydroxyl group and a pyridazine nitrogen atom.[5] This planarity is thought to be important for its binding and biological activity.[5]

Mechanism of Action: SMN2 Splicing Modulation

Spinal Muscular Atrophy is caused by insufficient levels of the SMN protein due to mutations or deletions in the SMN1 gene.[6] A nearly identical gene, SMN2, exists but predominantly produces a truncated, non-functional SMN protein because of the exclusion of exon 7 during pre-mRNA splicing.[2]

This compound acts as a splicing modulator by enhancing the inclusion of exon 7 into the final SMN2 mRNA transcript.[1] Its mechanism involves the stabilization of the transient double-stranded RNA structure formed between the 5' splice site (5'ss) of the SMN2 pre-mRNA and the U1 small nuclear ribonucleoprotein (snRNP), a key component of the spliceosome.[1][5] By increasing the binding affinity of U1 snRNP to this specific splice site in a sequence-selective manner, this compound promotes the recognition and inclusion of exon 7, leading to increased production of full-length, functional SMN protein.[5][9]

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies of this compound.

Table 1: In Vitro Potency

| Assay | Cell Line / System | Parameter | Value | Reference |

|---|---|---|---|---|

| SMN2 Reporter Assay | NSC34 Cells | EC₅₀ | 3.5 µM (Initial Hit) | [5] |

| SMN Protein ELISA | SMNΔ7 Mouse Myoblasts | EC₅₀ | 0.6 µM (Initial Hit) | [5] |

| SMN Splicing Modulation | - | EC₅₀ | 20 nM | [8][10] |

| hERG Inhibition | - | IC₅₀ | 6.3 µM | [10][11] |

| Mutant HTT Reduction | Huntington's Patient Cells | IC₅₀ | < 10 nM |[12] |

Table 2: Pharmacokinetics in Animal Models

| Species | Dose & Route | Parameter | Value | Reference |

|---|---|---|---|---|

| Rat (Sprague-Dawley) | 1 mg/kg IV | Clearance (CL) | 25 mL/min/kg | [10][11] |

| Rat (Sprague-Dawley) | 3 mg/kg PO | AUC | 3.03 µM·h | [10][11] |

| SMNΔ7 Mice | 1 mg/kg PO daily | Mean Brain Conc. (4h post-dose) | 1.55 µM | [5] |

| SMNΔ7 Mice | 30 mg/kg PO daily | Mean Brain Conc. (4h post-dose) | 61.7 µM |[5] |

Table 3: In Vivo Efficacy in SMA Mouse Model (SMNΔ7)

| Dose (Oral) | Endpoint | Result | Reference |

|---|---|---|---|

| 1, 3, 10, 30 mg/kg | SMN Protein Levels in Brain | Dose-dependent increase | [5] |

| 0.03 - 3 mg/kg | Lifespan & Body Weight | Improved survival and weight gain | [10] |

| 3 and 10 mg/kg | Overall Survival | Significant increase in survival |[5] |

Table 4: Clinical Efficacy in SMA Type 1 Patients (NCT02268552)

| Patient Cohort | Duration of Treatment | Endpoint | Median Improvement | Reference |

|---|---|---|---|---|

| 8 patients | 86 days | CHOP INTEND Score | 4.5 points | [1] |

| 5 patients | 127 days | CHOP INTEND Score | 7.0 points | [1] |

| 25 patients | 218 days | CHOP INTEND Score | 14 points (mean increase) |[1] |

Experimental Protocols

High-Throughput Screening for SMN2 Splicing Modulators

-

Cell Line: An NSC34 motor neuron cell line was utilized.[1][5]

-

Reporter System: The cells were stably transfected with an SMN2 minigene reporter construct. This reporter expresses a luciferase gene, and its activity is dependent on the inclusion of exon 7. Increased exon 7 inclusion leads to a higher luciferase signal.

-